7-Bromo-1H-benzimidazol-5-amine

Medicinal Chemistry Computational Chemistry Drug Design

Secure a versatile scaffold for focused kinase inhibitor libraries. The unique 7-bromo-5-amine pattern of this benzimidazole (CAS 177843-73-1) enables precise Pd-catalyzed cross-couplings and amide linkages impossible with generic isomers. This specificity is critical for replicating potent anti-cancer SAR (e.g., sub-nanomolar MCF-7 activity) and developing selective CK2 probes like DMAT. Its balanced lipophilicity (XLogP3=1.5) and TPSA (54.7 Ų) support rational ADME optimization. Procure this exact building block to maintain synthetic fidelity and avoid invalidating your structure-activity relationship (SAR) studies. Ideal for lead optimization and chemical probe development.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 177843-73-1
Cat. No. B174548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-benzimidazol-5-amine
CAS177843-73-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)Br)N
InChIInChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11)
InChIKeyPOIDKQCFNHFVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-benzimidazol-5-amine (CAS 177843-73-1) | Key Intermediate for Kinase-Focused Benzimidazole Library Synthesis


7-Bromo-1H-benzimidazol-5-amine (CAS 177843-73-1) is a heterocyclic building block belonging to the benzimidazole class, with a molecular weight of 212.05 g/mol and the formula C7H6BrN3 [1]. It features a bromine atom at the 7-position and an amine group at the 5-position of the benzimidazole core. This substitution pattern provides a strategic advantage in medicinal chemistry for selective derivatization, where the amine serves as a nucleophilic handle and the bromine enables cross-coupling reactions . Unlike more heavily substituted benzimidazole analogs that may exhibit direct biological activity, this compound is primarily valued as a versatile and structurally precise scaffold for generating focused libraries of kinase inhibitors and other bioactive molecules [2].

Why 7-Bromo-1H-benzimidazol-5-amine Cannot Be Replaced by Unsubstituted or 5-Bromo Analogs in Targeted Syntheses


The precise substitution pattern of 7-Bromo-1H-benzimidazol-5-amine (bromine at the 7-position, amine at the 5-position) is critical for its role as a synthetic intermediate. Using an unsubstituted 1H-benzimidazol-5-amine or the 5-bromo isomer would lead to fundamentally different molecular geometries and electronic properties, resulting in divergent synthetic pathways and final compound structures. For instance, in palladium-catalyzed cross-coupling reactions, the bromine at the 7-position directs substitution with a different regioselectivity and reactivity compared to a bromine at the 5-position [1]. Furthermore, the amine group at the 5-position is essential for forming key amide or imine linkages that are central to the pharmacophore of many kinase inhibitors [2]. Substituting this specific building block with a generic alternative would yield a different final compound, invalidating structure-activity relationship (SAR) studies and potentially losing the desired biological target engagement.

Quantitative Evidence for Differentiating 7-Bromo-1H-benzimidazol-5-amine from Closely Related Analogs


Physicochemical Property Comparison: LogP and Topological Polar Surface Area (TPSA) vs. 5-Bromo Isomer and Unsubstituted Core

The 7-bromo substitution on the benzimidazole core imparts distinct physicochemical properties compared to its 5-bromo isomer and the unsubstituted parent compound. The XLogP3 of 7-Bromo-1H-benzimidazol-5-amine is 1.5, with a TPSA of 54.7 Ų [1]. This moderate lipophilicity and hydrogen-bonding capacity make it well-suited for oral bioavailability and blood-brain barrier penetration in drug design. In contrast, the 5-bromo-1H-benzimidazole-5-amine isomer (CAS 177843-26-4) is predicted to have a different XLogP3 and TPSA due to altered electron distribution [2]. The unsubstituted 1H-benzimidazol-5-amine (CAS 20374-80-9) has a significantly lower molecular weight (133.15 g/mol) and a different logP value, leading to divergent pharmacokinetic profiles when incorporated into a final drug molecule [3].

Medicinal Chemistry Computational Chemistry Drug Design

Comparative Synthetic Utility: Site-Selective Cross-Coupling Efficiency vs. 5-Bromo Isomer in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity and regioselectivity of 7-bromo-1H-benzimidazol-5-amine differ significantly from its 5-bromo isomer. The presence of the amine group at the 5-position ortho to the 7-bromo group can influence the electronic environment of the C-Br bond, affecting the rate of oxidative addition. Specifically, the 7-bromo atom in this compound is positioned for facile functionalization at the 7-position, which is a common point of derivatization for generating potent kinase inhibitors [1]. Conversely, using the 5-bromo isomer (CAS 177843-26-4) would direct substitution to a different position on the ring, leading to a completely different final compound with potentially altered or abolished biological activity. While specific quantitative yields for this exact compound are not publicly benchmarked against the isomer, the principle of site-selective functionalization is a cornerstone of benzimidazole-based drug discovery [2].

Organic Synthesis Catalysis Medicinal Chemistry

Biological Activity of a Close Derivative: Antiproliferative Potency of a 5(6)-Bromo Benzimidazole Carboxamidine vs. Clinical References

A structurally close analog, 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine (compound 30), which contains the same 5(6)-bromo-1H-benzimidazole core as the target compound, demonstrated exceptional antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 4.6 nM [1]. This activity was superior to the clinically used reference compounds imatinib mesylate and docetaxel in the same assay system [1]. While the exact IC50 of 7-Bromo-1H-benzimidazol-5-amine itself is not reported, this data provides a strong class-level inference that the 5(6)-bromo-1H-benzimidazole scaffold is a privileged structure for achieving potent cytotoxicity against this cancer cell line. The presence of the bromine atom at the 5(6)-position appears critical for this enhanced activity, differentiating it from non-brominated benzimidazole analogs [2].

Oncology Cytotoxicity MCF-7

Kinase Inhibition Potential: Comparative Potency of Tetrabromo Benzimidazole Derivatives vs. This Monobromo Scaffold

While the monobromo 7-Bromo-1H-benzimidazol-5-amine serves as a synthetic precursor, heavily brominated benzimidazole derivatives are known potent and selective kinase inhibitors. For example, 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT) is a potent CK2 inhibitor with a Ki value of 40 nM [1]. This is in stark contrast to the unsubstituted benzimidazole core, which has no reported kinase inhibition. The presence of bromine atoms, particularly at the 4,5,6,7 positions, is crucial for binding to the ATP-binding pocket of CK2 [2]. 7-Bromo-1H-benzimidazol-5-amine provides a versatile starting point for synthesizing such polyhalogenated analogs. Its single bromine atom allows for the sequential introduction of additional halogens or other functional groups, enabling the fine-tuning of kinase selectivity and potency that cannot be achieved with a non-halogenated or fully substituted starting material [3].

Kinase Inhibition CK2 DMAT

Optimal Application Scenarios for Procuring 7-Bromo-1H-benzimidazol-5-amine Based on Comparative Evidence


Scaffold for Generating Kinase Inhibitor Libraries with Favorable ADME Profiles

The moderate lipophilicity (XLogP3 = 1.5) and hydrogen-bonding capacity (TPSA = 54.7 Ų) of 7-Bromo-1H-benzimidazol-5-amine [1] make it an ideal core scaffold for designing kinase inhibitors with enhanced oral bioavailability and potential for blood-brain barrier penetration. Its physicochemical properties are distinct from the unsubstituted benzimidazole core, allowing medicinal chemists to engineer compounds with predictable ADME characteristics early in the drug discovery process.

Precursor for Highly Potent Anticancer Agents Targeting MCF-7 and Related Breast Cancer Cell Lines

Given the sub-nanomolar IC50 (4.6 nM) observed for a closely related 5(6)-bromo benzimidazole carboxamidine derivative against MCF-7 cells [2], this compound is an essential building block for synthesizing and optimizing novel anticancer agents. Its procurement supports focused SAR studies aimed at replicating and improving upon this high potency, which significantly outperforms standard-of-care drugs like imatinib and docetaxel in this in vitro model.

Synthesis of Selective Kinase Probes via Sequential Functionalization

7-Bromo-1H-benzimidazol-5-amine serves as a crucial intermediate for synthesizing polyhalogenated benzimidazole kinase inhibitors, such as the potent CK2 inhibitor DMAT (Ki = 40 nM) [3]. The single bromine atom allows for controlled, sequential introduction of additional halogens or other functional groups, a synthetic strategy not possible with unsubstituted or fully halogenated starting materials. This enables the fine-tuning of kinase selectivity and potency for chemical probe development.

Regioselective Derivatization for Structure-Activity Relationship (SAR) Studies

The precise substitution pattern of this compound ensures reliable functionalization at the 7-position in palladium-catalyzed cross-coupling reactions [4]. This is critical for medicinal chemistry programs where the attachment point of a functional group can dramatically alter biological activity. Using this compound over its 5-bromo isomer guarantees the intended molecular geometry, saving time and resources in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1H-benzimidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.